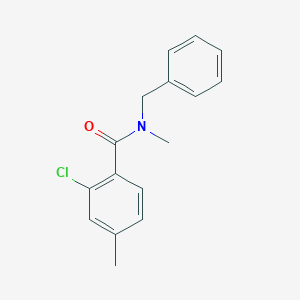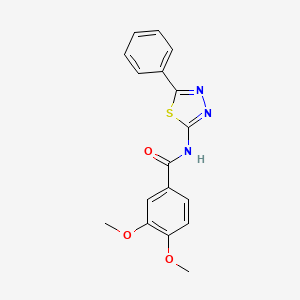
4-acetylphenyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetylphenyl 3-phenylpropanoate, also known as ethyl this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of 4-acetylphenyl and 3-phenylpropanoate, which are both organic compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-acetylphenyl 3-phenylpropanoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound may also modulate the activity of various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess potent antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetylphenyl 3-phenylpropanoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant pharmacological activities, which make it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-acetylphenyl 3-phenylpropanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress. Finally, studies on the toxicity and safety of this compound are also needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities, as well as potent antioxidant properties. Further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of 4-acetylphenyl 3-phenylpropanoate involves the reaction of this compound 4-acetylphenylacetate and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the desired product. The purity of the product can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
4-acetylphenyl 3-phenylpropanoate has been studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess significant antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress.
Propriétés
IUPAC Name |
(4-acetylphenyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLRGWRFVVVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)

![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
